molecular formula C10H15N3O B2450459 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one CAS No. 1257403-88-5

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

Cat. No.: B2450459
CAS No.: 1257403-88-5
M. Wt: 193.25
InChI Key: MFURXLSDVMGIEV-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one is a heterocyclic compound that features a pyrazolopyridine core structure

Preparation Methods

The synthesis of 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one typically involves the construction of the pyrazolopyridine ring system. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminocrotonitrile with ethyl acetoacetate in the presence of a base can yield the desired pyrazolopyridine derivative . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolopyridine ring, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar compounds to 1-(tert-Butyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one include other pyrazolopyridine derivatives. These compounds share the core pyrazolopyridine structure but differ in their substituents, which can significantly impact their chemical and biological properties. The uniqueness of this compound lies in its tert-butyl group, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

1-tert-butyl-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-10(2,3)13-8-4-5-11-9(14)7(8)6-12-13/h6H,4-5H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFURXLSDVMGIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)NCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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